1,3-Didecyl-2-methylimidazolium chloride

Vue d'ensemble

Description

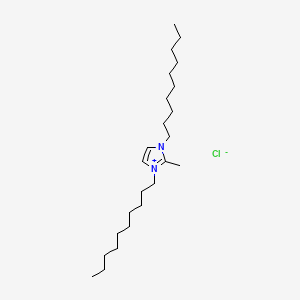

1,3-Didecyl-2-methylimidazolium chloride is an ionic liquid with the molecular formula C24H47ClN2. It is known for its unique properties such as low volatility, high thermal stability, and excellent solubility in both organic and inorganic solvents . This compound is often used in various industrial applications, particularly in catalysis, electrochemistry, and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Didecyl-2-methylimidazolium chloride can be synthesized through a quaternization reaction. The process involves the reaction of 1-methylimidazole with decyl chloride under reflux conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification methods .

Analyse Des Réactions Chimiques

Self-Aggregation in Aqueous Solutions

[C<sub>10</sub>C<sub>10</sub>mim]Cl undergoes hierarchical self-assembly in water, forming distinct nanostructures dependent on concentration ( ):

| Phase Transition | Critical Concentration (cmc) | Structural Features | Experimental Methods |

|---|---|---|---|

| Spherical Micelle Formation | cmc<sub>1</sub> = 0.47 mM | Small, spherical aggregates with hydrophobic cores. | Conductivity, Fluorescence (pyrene/Nile red), NMR |

| Cylindrical Micelle Transition | cmc<sub>2</sub> = 1.5 mM | Elongated cylindrical micelles due to increased alkyl chain interactions. | Fluorescence Anisotropy, DOSY NMR |

| Bilayer/Lamellar Phase Formation | >0.2 M | Lamellar liquid crystalline structures at high concentrations. | Polarized Light Microscopy, Diffusion Coefficients |

Key Findings :

-

Electrostatic to Hydrophobic Dominance : Initial micelle formation (cmc<sub>1</sub>) is driven by electrostatic interactions, while transitions to cylindrical and bilayer structures (cmc<sub>2</sub> and beyond) rely on hydrophobic forces .

-

Application as Reaction Media : The micellar phases enhance reaction kinetics. For example, solvolysis of 4-methoxybenzenesulfonyl chloride (MBSC) in [C<sub>10</sub>C<sub>10</sub>mim]Cl micelles shows accelerated rates due to hydrophobic partitioning .

Role in Solvolysis Reactions

[C<sub>10</sub>C<sub>10</sub>mim]Cl micelles act as nanoreactors for solvolysis, improving reaction efficiency:

Mechanistic Insight :

-

The micellar interface provides a nonpolar environment that stabilizes transition states, reducing activation energy .

-

Anion (Cl<sup>−</sup>) participation in polar reactions is modulated by the micellar structure .

Electrochemical Behavior

[C<sub>10</sub>C<sub>10</sub>mim]Cl is utilized in energy storage systems:

Mechanism :

-

The IL’s low viscosity and high ionic mobility improve ion transport in electrolytes .

-

Electrochemical stability prevents decomposition at high voltages .

Biochemical Interactions

[C<sub>10</sub>C<sub>10</sub>mim]Cl interacts with biomolecules such as bovine serum albumin (BSA):

Implications :

Applications De Recherche Scientifique

Chemical and Material Science Applications

Catalysis

DDMIMCl is frequently utilized as a solvent and catalyst in organic reactions. Its ionic nature enhances reaction rates and selectivity, making it suitable for various catalytic processes. For instance, it has been employed in the synthesis of nanoparticles and polymers, where it aids in stabilizing the resulting products .

Pore-Directing Agent

In material science, DDMIMCl serves as a pore-directing agent in the synthesis of mesoporous materials. These materials are crucial for applications such as drug delivery systems, where controlled release is essential . The compound's ability to influence pore structure allows for the development of efficient drug carriers.

| Application | Description |

|---|---|

| Catalysis | Enhances reaction rates and selectivity in organic reactions. |

| Pore-Directing Agent | Used in the synthesis of mesoporous materials for drug delivery. |

Biological Applications

Antimicrobial Activity

DDMIMCl exhibits notable antimicrobial properties, making it a candidate for use as a preservative in ophthalmic solutions. Its efficacy against various pathogens has been documented, indicating its potential to enhance the shelf-life and safety of pharmaceutical products .

Leishmanicidal Activity

Recent studies have explored the leishmanicidal effects of DDMIMCl against Leishmania species. The compound has shown promising results in inhibiting the growth of promastigotes and amastigotes, suggesting its potential as an alternative treatment for leishmaniasis .

| Application | Description |

|---|---|

| Antimicrobial | Effective against various pathogens; potential preservative in pharmaceuticals. |

| Leishmanicidal | Inhibits growth of Leishmania species; potential treatment option. |

Environmental Applications

Heavy Metal Ion Removal

DDMIMCl has been utilized as a component in composite materials aimed at removing toxic heavy metal ions (e.g., Cu²⁺ and Pb²⁺) from aquatic environments. Its role as a pore-directing agent helps enhance the efficiency of these composite beads in adsorbing contaminants from water sources .

| Application | Description |

|---|---|

| Heavy Metal Ion Removal | Used in composite materials for efficient removal of toxic ions from water. |

Analytical Applications

Sensor Development

The compound has been employed in developing sensitive sensors for detecting anionic surfactants in real systems. By utilizing DDMIMCl as a sensing material, researchers have achieved significant improvements in detection capabilities, highlighting its versatility beyond traditional applications .

| Application | Description |

|---|---|

| Sensor Development | Used to create sensitive sensors for detecting anionic surfactants. |

Case Studies

-

Mesoporous Material Synthesis

A study demonstrated that incorporating DDMIMCl significantly improved the structural integrity and functional properties of mesoporous silica nanoparticles used for drug delivery applications. The resulting materials exhibited controlled release profiles suitable for therapeutic applications. -

Antimicrobial Efficacy Testing

In vitro tests showed that DDMIMCl effectively inhibited the growth of several bacterial strains at low concentrations, affirming its potential use as a preservative agent in ophthalmic formulations. -

Environmental Remediation Research

Research on activated bentonite-alginate composite beads revealed that DDMIMCl enhanced the adsorption capacity for heavy metals, providing a promising approach to environmental cleanup efforts.

Mécanisme D'action

The mechanism of action of 1,3-didecyl-2-methylimidazolium chloride involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria . Additionally, its hydrophobic nature allows it to interact with various molecular targets and pathways, enhancing its efficacy in different applications .

Comparaison Avec Des Composés Similaires

1,3-Didecyl-2-methylimidazolium chloride can be compared with other imidazolium-based ionic liquids such as:

- 1-Ethyl-3-methylimidazolium chloride

- 1-Butyl-3-methylimidazolium chloride

- 1-Hexyl-3-methylimidazolium chloride

Uniqueness

Compared to these similar compounds, this compound has longer alkyl chains, which contribute to its higher hydrophobicity and thermal stability. This makes it particularly useful in non-aqueous systems and high-temperature applications .

Activité Biologique

1,3-Didecyl-2-methylimidazolium chloride (often abbreviated as [C10MIM][Cl]) is an ionic liquid that has garnered attention for its biological activity, particularly in the fields of virology and biocompatibility. This compound exhibits unique properties due to its cationic nature and hydrophobic alkyl chains, which influence its interactions with biological systems.

Chemical Structure and Properties

This compound features a cationic imidazolium core with two decyl (C10) alkyl chains. This structure contributes to its amphiphilic characteristics, allowing it to interact with both hydrophilic and lipophilic environments.

| Property | Value |

|---|---|

| Molecular Formula | C14H28ClN2 |

| Molecular Weight | 258.84 g/mol |

| CAS Number | 70862-65-6 |

| Solubility in Water | Moderate |

| Critical Micelle Concentration | Variable based on conditions |

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. A study demonstrated that this ionic liquid can inhibit viral entry into host cells, particularly in BHK-21 and Vero cell lines. The half-maximal inhibitory concentration (IC50) values were reported to be around 0.25 µM for BHK-21 cells and 1 µM for Vero cells, indicating a higher sensitivity of BHK-21 cells to the compound's effects .

- Mechanism of Action : The compound appears to act primarily on the host cell rather than directly on the virus. It disrupts membrane fusion processes essential for viral entry, as evidenced by a concentration-dependent inhibition of VSV G protein-mediated membrane fusion .

Protein Interaction Studies

The interaction of this compound with proteins such as bovine serum albumin (BSA) has been extensively studied. Fluorescence spectroscopy revealed that increasing concentrations of the ionic liquid lead to blue shifts and fluorescence quenching, suggesting alterations in the protein's environment and structure .

- Protein Unfolding : At higher concentrations, the ionic liquid induces unfolding of specific protein domains while maintaining the overall secondary structure. This behavior is attributed to electrostatic interactions between the cationic head of the ionic liquid and the negatively charged surface of proteins .

Biocompatibility and Toxicity

The biocompatibility of this compound is a critical factor for its potential applications in drug delivery systems. In vitro studies have shown low cytotoxicity levels when tested against various cell lines, indicating its suitability for biomedical applications .

Case Study: Topical Drug Delivery

A formulation incorporating this compound demonstrated enhanced skin penetration of hydrophilic drugs compared to aqueous solutions alone. The optimized system showed a tenfold increase in drug delivery efficiency while exhibiting low cytotoxicity and minimal skin irritation .

Self-Aggregation Properties

The self-aggregation behavior of this compound in aqueous solutions has been characterized using various techniques. It transitions from spherical micelles to cylindrical structures and bilayers depending on concentration and environmental conditions. This property is crucial for its role as a surfactant in biological systems .

Propriétés

IUPAC Name |

1,3-didecyl-2-methylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47N2.ClH/c1-4-6-8-10-12-14-16-18-20-25-22-23-26(24(25)3)21-19-17-15-13-11-9-7-5-2;/h22-23H,4-21H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYWPRKIEORZLX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1C)CCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049352 | |

| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70862-65-6 | |

| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70862-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Didecyl-2-methyl-1H-imidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-didecyl-2-methyl-1H-imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.